molecular formula C11H9NO6 B12884829 N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide CAS No. 388094-73-3

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

Cat. No.: B12884829
CAS No.: 388094-73-3
M. Wt: 251.19 g/mol
InChI Key: WNLCTZWHSYKMHC-ZETCQYMHSA-N
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Description

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide is a complex organic compound that features a tetrahydrofuran ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy acid, under acidic conditions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to alcohols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide is unique due to its combination of a tetrahydrofuran ring and a benzamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.

Properties

CAS No.

388094-73-3

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

InChI

InChI=1S/C11H9NO6/c13-5-1-2-8(14)6(3-5)10(16)12-7-4-9(15)18-11(7)17/h1-3,7,13-14H,4H2,(H,12,16)/t7-/m0/s1

InChI Key

WNLCTZWHSYKMHC-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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